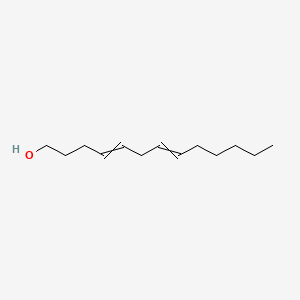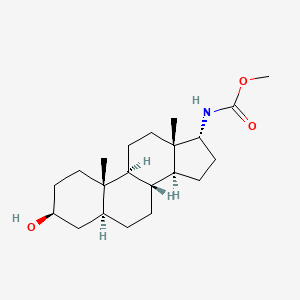![molecular formula C17H23NO7S B14294212 Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate CAS No. 120478-11-7](/img/structure/B14294212.png)
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is an organic compound with the molecular formula C17H23NO7S. This compound is known for its unique structure, which includes an acetamido group, a benzenesulfonyl group, and a propanedioate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamido and benzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the benzenesulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar reactivity.
Diethylcarbamazine: A compound with a different functional group but similar structural features.
Uniqueness
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both acetamido and benzenesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
120478-11-7 |
|---|---|
Formule moléculaire |
C17H23NO7S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[2-(benzenesulfonyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO7S/c1-4-24-15(20)17(18-13(3)19,16(21)25-5-2)11-12-26(22,23)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) |
Clé InChI |
CNIGNIFBWSQGEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
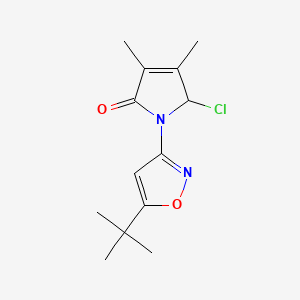
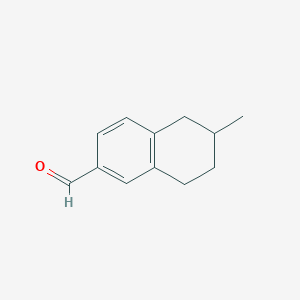
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
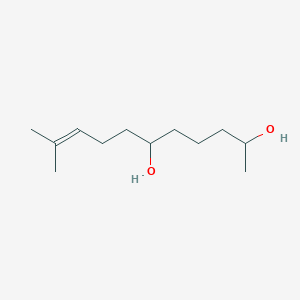


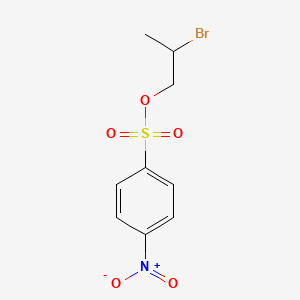
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
